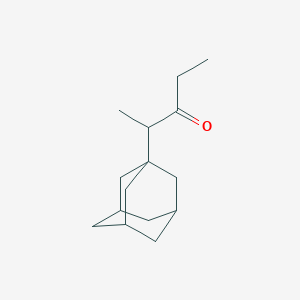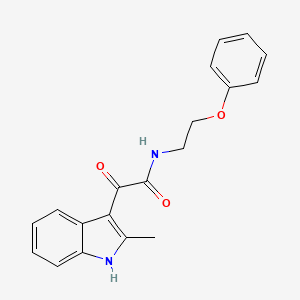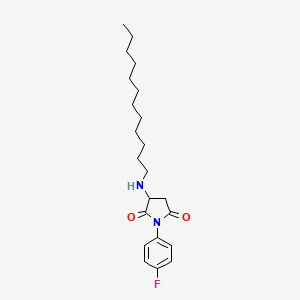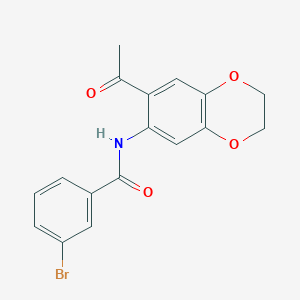![molecular formula C26H36N2O4S2 B14945600 4-tert-butyl-N-{3-[(1,8,8-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B14945600.png)
4-tert-butyl-N-{3-[(1,8,8-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-METHYL-2-PROPANYL)-N-{3-[(1,8,8-TRIMETHYL-6-AZABICYCLO[321]OCT-6-YL)SULFONYL]PHENYL}BENZENESULFONAMIDE is a complex organic compound with a unique structure It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with various functional groups, including a bicyclic azabicyclo octane system
Méthodes De Préparation
The synthesis of 4-(2-METHYL-2-PROPANYL)-N-{3-[(1,8,8-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)SULFONYL]PHENYL}BENZENESULFONAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the sulfonamide group: This is achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.
Introduction of the bicyclic azabicyclo octane system: This step involves the use of specific reagents and conditions to introduce the bicyclic system onto the benzene ring.
Final assembly: The final step involves coupling the intermediate compounds to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques.
Analyse Des Réactions Chimiques
4-(2-METHYL-2-PROPANYL)-N-{3-[(1,8,8-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)SULFONYL]PHENYL}BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(2-METHYL-2-PROPANYL)-N-{3-[(1,8,8-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)SULFONYL]PHENYL}BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Research: The compound is used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Industrial Applications: It is explored for use in various industrial processes, including catalysis and the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(2-METHYL-2-PROPANYL)-N-{3-[(1,8,8-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)SULFONYL]PHENYL}BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes, leading to inhibition of their activity. The bicyclic azabicyclo octane system may also play a role in binding to specific receptors or proteins, modulating their function. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(2-METHYL-2-PROPANYL)-N-{3-[(1,8,8-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)SULFONYL]PHENYL}BENZENESULFONAMIDE include other sulfonamide derivatives and compounds with bicyclic systems. Some examples are:
N-(2,6-Dimethylphenyl)-4-(2-methyl-2-propanyl)benzenesulfonamide: Similar structure but lacks the bicyclic system.
4-(2-Methyl-2-propanyl)-N-(3-sulfamoylphenyl)benzenesulfonamide: Similar structure but with different substitution patterns on the benzene ring.
N-(3-(1,8,8-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)phenyl)-4-(2-methyl-2-propanyl)benzenesulfonamide: Similar structure but with variations in the positioning of functional groups.
The uniqueness of 4-(2-METHYL-2-PROPANYL)-N-{3-[(1,8,8-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)SULFONYL]PHENYL}BENZENESULFONAMIDE lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C26H36N2O4S2 |
|---|---|
Poids moléculaire |
504.7 g/mol |
Nom IUPAC |
4-tert-butyl-N-[3-[(1,8,8-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C26H36N2O4S2/c1-24(2,3)19-12-14-21(15-13-19)33(29,30)27-20-9-7-10-22(17-20)34(31,32)28-18-26(6)16-8-11-23(28)25(26,4)5/h7,9-10,12-15,17,23,27H,8,11,16,18H2,1-6H3 |
Clé InChI |
KBHFRXNQFOGYBM-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCCC1(CN2S(=O)(=O)C3=CC=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl N-(2-{4-[(1-adamantylamino)carbonyl]anilino}-1-benzyl-2-oxoethyl)carbamate](/img/structure/B14945524.png)
![N-[(2E)-1-(4-bromobenzyl)pyridin-2(1H)-ylidene]-1-(4-bromophenyl)methanamine](/img/structure/B14945537.png)

![ethyl 4-({[(2S)-2-(pyrrolidin-1-ylcarbonyl)pyrrolidin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B14945550.png)

![3-(2-Chloro-5-nitrophenyl)-3-[(thiophen-2-ylacetyl)amino]propanoic acid](/img/structure/B14945566.png)
![2,4(1H,3H)-Pyrimidinedione, 1-[(2-ethoxyethoxy)methyl]-6-methyl-5-(1-pyrrolidinyl)-](/img/structure/B14945568.png)
![methyl 1-{6-bromo-3-[(4-methylphenyl)carbamoyl]-2-oxo-3,4-dihydro-2H-chromen-4-yl}cyclohexanecarboxylate](/img/structure/B14945569.png)

![3-[(2S)-1-(oct-2-yn-1-yl)piperidin-2-yl]pyridine](/img/structure/B14945587.png)

![3,4-dihydroisoquinolin-2(1H)-yl{1-[(2,5-dimethoxyphenyl)sulfonyl]pyrrolidin-2-yl}methanone](/img/structure/B14945598.png)
![4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B14945599.png)
![3-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-5-phenyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14945619.png)
